N-(tert-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide
Overview
Description
N-(tert-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide is an organic compound that features a benzamide core with a tert-butyl group and a 2,2-dimethylpropanoyl amide substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(tert-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3-aminobenzoic acid with tert-butylamine under acidic conditions.
Introduction of the 2,2-Dimethylpropanoyl Group: The 2,2-dimethylpropanoyl group is introduced via an acylation reaction using 2,2-dimethylpropanoyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N-(tert-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide nitrogen or the benzamide ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alkoxides in the presence of a suitable base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary or secondary amines.
Scientific Research Applications
N-(tert-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein-ligand binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(tert-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-tert-butylbenzamide: Similar structure but lacks the 2,2-dimethylpropanoyl group.
N-tert-butyl-2,2-dimethylpropionamide: Similar structure but lacks the benzamide core.
Uniqueness
N-(tert-butyl)-3-[(2,2-dimethylpropanoyl)amino]benzamide is unique due to the presence of both the tert-butyl group and the 2,2-dimethylpropanoyl amide substituent, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-tert-butyl-3-(2,2-dimethylpropanoylamino)benzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O2/c1-15(2,3)14(20)17-12-9-7-8-11(10-12)13(19)18-16(4,5)6/h7-10H,1-6H3,(H,17,20)(H,18,19) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWJOWUAYONAUIZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)NC1=CC=CC(=C1)C(=O)NC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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